molecular formula C18H13ClFN3O3 B2866751 N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 536725-80-1

N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2866751
CAS No.: 536725-80-1
M. Wt: 373.77
InChI Key: DVYRUFXCULVBEP-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule with the molecular formula C18H13ClFN3O3 and a molecular weight of 373.77 g/mol . It is identified by the CAS registry number 536725-80-1 . This compound belongs to the isoxazole carboxamide family, a class of heterocyclic compounds known to be of significant interest in medicinal chemistry for their biological activities. Related isoxazole carboxamide structures have been investigated as potent immunomodulating agents and analogs of established drugs . The specific research applications and mechanism of action for this particular compound are areas of ongoing investigation and are not fully detailed in the public domain. It is supplied as a solid research chemical . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3/c1-9-14(16(23-26-9)15-11(19)6-4-7-12(15)20)18(25)22-13-8-3-2-5-10(13)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYRUFXCULVBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H14ClN3O3
  • Molecular Weight : 355.78 g/mol
  • CAS Number : 4531189

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may inhibit certain enzymes or receptors that play critical roles in cancer cell proliferation and survival.

Proposed Mechanisms:

  • Inhibition of Hedgehog Signaling Pathway : This pathway is crucial in various cancers. The compound's structural features suggest it may bind to and inhibit components of this pathway, potentially leading to reduced tumor growth .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic processes related to cancer and other diseases .

Biological Activities

  • Anticancer Activity : Initial studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. This activity is likely mediated through its interaction with the hedgehog signaling pathway and other cellular mechanisms .
  • Anti-inflammatory Properties : Some derivatives of oxazole compounds have shown promise in reducing inflammation, which could be relevant for conditions like arthritis or other inflammatory diseases .
  • Antimicrobial Effects : Although less studied, there is potential for antimicrobial activity based on structural similarities with other known antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerCytotoxic against various cell lines
Anti-inflammatoryPotentially effective in reducing inflammation
AntimicrobialPossible activity based on structure

Case Study: Anticancer Efficacy

A study published in a pharmaceutical journal investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, particularly in breast and colon cancer cells. The study concluded that further investigation into the compound's mechanism of action and potential clinical applications was warranted .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Starting Materials : 2-carbamoylphenol and 2-chloro-6-fluorobenzaldehyde.
  • Reagents : Common reagents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents and triethylamine as a catalyst.
  • Reaction Conditions : Temperature and reaction time are optimized to enhance yield and purity.

Scientific Research Applications

N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C18H13ClFN3O3 . Search results identify this compound as a substituted oxazole-4-carboxamide . While the provided search results do not offer specific applications, they do present information on similar compounds and their uses in scientific research.

Acid Ceramidase (AC) Inhibitors

  • Oxazol-2-one-3-carboxamides A study explored the structure-activity relationship (SAR) of substituted oxazol-2-one-3-carboxamides as acid ceramidase (AC) inhibitors . AC plays a role in the metabolism of lysosomal ceramides and the compounds were designed and synthesized to expand the structural diversity of existing AC inhibitors .
  • 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide A specific oxazol-2-one-3-carboxamide derivative was identified as a potent AC inhibitor with desirable physicochemical and metabolic properties . It showed target engagement in human neuroblastoma cells and a favorable pharmacokinetic profile in mice, suggesting its potential as a pharmacological tool for studying sphingolipid-mediated disorders .
  • hAC Inhibitors Researchers have explored the disruption of molecular planarity in bicyclic aromatic systems to design novel human acid ceramidase (hAC) inhibitors . Examples include 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide and 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide .

Other Related Compounds

  • N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide This is a similar chemical compound .
  • 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide This compound is related to the broader class of oxazole-4-carboxamides .

Comparison with Similar Compounds

N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 5854-46-6)

  • Key Differences : Lacks the fluorine atom at the 6-position of the chlorophenyl group.
  • Impact : The absence of fluorine reduces electronegativity and may decrease lipid solubility compared to the 2-chloro-6-fluorophenyl variant. The molecular weight is 355.78 g/mol, with a density of 1.386 g/cm³ and boiling point of 512°C .

3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

  • Key Differences : Substitutes the 2-carbamoylphenyl group with a 3,4-dimethoxyphenylmethyl moiety.
  • The benzyl linkage may enhance conformational flexibility .
  • Functional Relevance : Methoxy groups are often used to modulate pharmacokinetic properties, such as half-life, through interactions with cytochrome P450 enzymes.

5-Amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide (CAS 219938-19-9)

  • Key Differences: Replaces the 2-chloro-6-fluorophenyl group with a 4-methylphenyl group and introduces an amino group at position 5 of the oxazole ring.
  • Impact: The amino group increases polarity and hydrogen-bonding capacity, while the methylphenyl group contributes hydrophobicity. This balance may optimize solubility and target engagement in certain therapeutic contexts .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Target Compound C₁₈H₁₃ClFN₃O₃ ~363.77* Not reported Not reported 2-Cl-6-F-phenyl, 2-carbamoylphenyl
CAS 5854-46-6 C₁₈H₁₄ClN₃O₃ 355.78 512 1.386 2-Cl-phenyl, 2-carbamoylphenyl
3,4-Dimethoxyphenylmethyl derivative C₂₁H₁₈ClFN₂O₅ ~432.83* Not reported Not reported 2-Cl-6-F-phenyl, 3,4-dimethoxyphenyl
CAS 219938-19-9 C₁₂H₁₃N₃O₂ 247.26 Not reported Not reported 4-methylphenyl, 5-amino

*Estimated based on structural similarity.

Functional Group Interactions

  • Fluorine vs. Chlorine: The 2-chloro-6-fluorophenyl group in the target compound provides dual halogen bonding and enhanced lipophilicity compared to mono-halogenated analogs. Fluorine’s electronegativity may also stabilize adjacent charges in target binding pockets .
  • Carbamoyl vs. Methoxy: The 2-carbamoylphenyl group offers hydrogen-bond donor/acceptor capabilities, critical for interactions with polar residues in enzymes. In contrast, methoxy groups act primarily as electron donors, affecting π-π stacking in aromatic systems .

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